

# Interpreting the Mass Spectrum of 4-Phenoxyphenylacetonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: **4-Phenoxyphenylacetonitrile**

Cat. No.: **B151008**

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For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of **4-phenoxyphenylacetonitrile** against two structurally related compounds: diphenyl ether and phenylacetonitrile. By examining the fragmentation patterns of these molecules, we can gain a deeper understanding of how subtle structural modifications influence the resulting mass spectra.

## Comparative Analysis of Fragmentation Patterns

The mass spectra of **4-phenoxyphenylacetonitrile** and its analogues, diphenyl ether and phenylacetonitrile, were acquired under standard electron ionization conditions. The resulting data, including the mass-to-charge ratio ( $m/z$ ) of significant fragments and their relative intensities, are summarized in the table below.

m/z	Relative Intensity (%) in 4-Phenoxyphenyl acetonitrile	Relative Intensity (%) in Diphenyl Ether	Relative Intensity (%) in Phenylacetonitrile	Plausible Fragment Identity
209	100	-	-	[M] <sup>+</sup> (Molecular Ion of 4-Phenoxyphenyl acetonitrile)
170	-	100	-	[M] <sup>+</sup> (Molecular Ion of Diphenyl Ether)
117	-	-	100	[M] <sup>+</sup> (Molecular Ion of Phenylacetonitrile)
180	60	-	-	[M-HCN] <sup>+</sup>
169	35	-	-	[C <sub>12</sub> H <sub>9</sub> O] <sup>+</sup>
141	45	30	-	[C <sub>10</sub> H <sub>9</sub> ] <sup>+</sup>
116	20	-	35	[M-H] <sup>+</sup> of Phenylacetonitrile
90	-	-	30	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>
77	30	50	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
51	25	40	10	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

The molecular ion peak ([M]<sup>+</sup>) for **4-phenoxyphenylacetonitrile** is observed at m/z 209, consistent with its molecular weight. The base peak, also at m/z 209, indicates a relatively stable molecular ion under these ionization conditions. In comparison, diphenyl ether and phenylacetonitrile show their respective molecular ions at m/z 170 and m/z 117.

A significant fragment in the spectrum of **4-phenoxyphenylacetonitrile** appears at  $m/z$  180, corresponding to the loss of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for nitriles. The peak at  $m/z$  169 likely represents the phenoxyphenyl cation. The presence of a fragment at  $m/z$  77, the phenyl cation, is common to all three compounds, arising from the cleavage of the phenyl group.

## Experimental Protocols

The mass spectra were obtained using an electron ionization mass spectrometer. The general experimental procedure is outlined below:

**Sample Introduction:** A small amount of the solid or liquid sample was introduced into the ionization chamber of the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

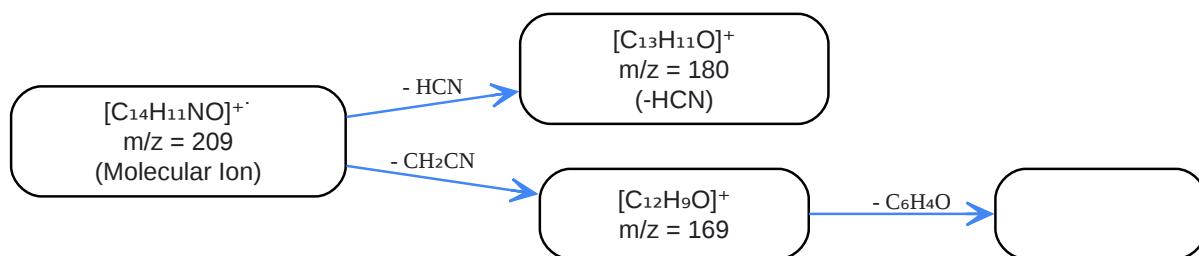
**Ionization:** The vaporized sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV. This high energy is sufficient to cause both ionization and subsequent fragmentation of the molecules.

**Mass Analysis:** The resulting positively charged ions (molecular and fragment ions) were accelerated into a mass analyzer. The analyzer, typically a quadrupole or magnetic sector, separates the ions based on their mass-to-charge ratio ( $m/z$ ).

**Detection:** An electron multiplier detector recorded the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Fragmentation Pathway of 4-Phenoxyphenylacetonitrile

The fragmentation of **4-phenoxyphenylacetonitrile** under electron ionization can be visualized as a series of bond cleavages and rearrangements. The primary fragmentation pathways are illustrated in the diagram below.

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Caption: Proposed fragmentation pathway of **4-phenoxyphenylacetonitrile**.

This comparative analysis highlights the predictable yet distinct fragmentation patterns of structurally related aromatic compounds. For researchers, understanding these pathways is crucial for the accurate identification of known substances and the structural elucidation of novel molecules in various scientific disciplines.

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